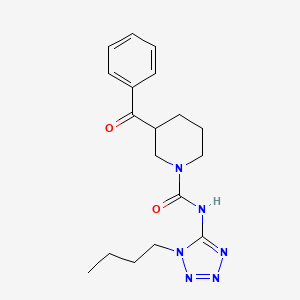
3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of piperidine carboxamides and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.
Mecanismo De Acción
3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of PTP1B, which is a negative regulator of several signaling pathways involved in metabolism, growth, and differentiation. By inhibiting PTP1B, this compound enhances the activity of insulin receptor and other receptor tyrosine kinases, leading to improved insulin sensitivity, increased energy expenditure, and inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance and insulin sensitivity, increased energy expenditure and thermogenesis, and inhibition of tumor growth and metastasis. This compound also regulates the expression of several genes involved in metabolism and inflammation, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide is its selectivity for PTP1B, which minimizes off-target effects and reduces the risk of toxicity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments, including its poor solubility in water and some organic solvents, which may limit its bioavailability and require the use of specialized delivery systems.
Direcciones Futuras
There are several future directions for the research on 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide, including the development of more potent and selective inhibitors of PTP1B, the exploration of the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases, and the investigation of the molecular mechanisms underlying the effects of this compound on metabolism and cancer. Additionally, the development of novel delivery systems for this compound may enhance its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide involves the reaction of 1-butyl-1H-tetrazole-5-carboxylic acid with 3-(benzoyloxy)piperidine in the presence of a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Aplicaciones Científicas De Investigación
3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by inhibiting PTP1B, which is a negative regulator of insulin signaling. In obesity, this compound has been shown to reduce body weight and adiposity by increasing energy expenditure and thermogenesis. In cancer, this compound has been shown to inhibit tumor growth and metastasis by suppressing the activity of PTP1B, which is overexpressed in many cancer types.
Propiedades
IUPAC Name |
3-benzoyl-N-(1-butyltetrazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-2-3-12-24-17(20-21-22-24)19-18(26)23-11-7-10-15(13-23)16(25)14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3,(H,19,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZHTHOZNGRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)NC(=O)N2CCCC(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6019403.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6019404.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B6019409.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6019422.png)

![1-(2-chlorobenzyl)-N-[(3-methyl-3-oxetanyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6019454.png)
![7-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019476.png)
![4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6019481.png)
![2-ethyl-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6019492.png)
![7-chloro-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6019495.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6019502.png)
![ethyl 1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6019504.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)